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Compound of Interest

Compound Name: GNE-495

Cat. No.: B607687 Get Quote

A detailed examination of two potent and selective MAP4K4 inhibitors, GNE-495 and PF-

06260933, reveals distinct therapeutic potentials stemming from their application in different

preclinical models. While both compounds exhibit remarkable biochemical potency against

Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), their investigated in vivo

efficacy profiles suggest divergent research and development trajectories.

This guide provides a comprehensive comparison of GNE-495 and PF-06260933, presenting

key data on their mechanism of action, biochemical and cellular potency, kinase selectivity, and

preclinical efficacy. The information is intended for researchers, scientists, and drug

development professionals to facilitate an informed selection of the appropriate tool compound

for their specific research needs.

Mechanism of Action and Signaling Pathway
Both GNE-495 and PF-06260933 are potent and selective inhibitors of MAP4K4, a

serine/threonine kinase that is a member of the Ste20 family.[1][2] MAP4K4 is an upstream

regulator of the c-Jun N-terminal kinase (JNK) signaling pathway and is implicated in a variety

of cellular processes, including inflammation, cell migration, and apoptosis.[3][4] Inhibition of

MAP4K4 by these compounds leads to the downstream suppression of the JNK signaling

cascade.[3]

The signaling pathway initiated by MAP4K4 activation and its subsequent inhibition by GNE-
495 or PF-06260933 is depicted below.
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MAP4K4 signaling and points of inhibition.

Biochemical and Cellular Potency
GNE-495 and PF-06260933 exhibit identical in vitro potencies against the MAP4K4 kinase,

with a half-maximal inhibitory concentration (IC50) of 3.7 nM.[1][2] However, a notable

difference is observed in their cellular potencies, with PF-06260933 having a reported cellular

IC50 of 160 nM.[1][2]

Compound Target
Biochemical IC50
(nM)

Cellular IC50 (nM)

GNE-495 MAP4K4 3.7[1][5] Not Reported

PF-06260933 MAP4K4 3.7[1][6] 160[1][2]

Kinase Selectivity
Both compounds have been profiled for their kinase selectivity. While highly selective for

MAP4K4, they also demonstrate inhibitory activity against other members of the GCK-IV
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subfamily of Ste20 kinases, namely Misshapen-like kinase 1 (MINK1) and TRAF2- and NCK-

interacting kinase (TNIK).[7][8]

Compound Off-Target Kinases (IC50, nM)

GNE-495
MINK1, TNIK (Inhibition confirmed, specific IC50

values not consistently reported)[8]

PF-06260933 MINK1 (8), TNIK (15)[7]

Comparative Preclinical Efficacy
The primary distinction between GNE-495 and PF-06260933 lies in their reported preclinical

applications and efficacy data. GNE-495 has been primarily investigated in the context of

retinal angiogenesis, whereas PF-06260933 has been studied for its effects on vascular

inflammation, atherosclerosis, and glucose metabolism.

GNE-495: Efficacy in Retinal Angiogenesis
In a neonatal mouse model of retinal vascular development, intraperitoneal administration of

GNE-495 was shown to dose-dependently delay retinal vascular outgrowth and induce

abnormal vascular morphology.[8] These findings suggest a potential therapeutic application for

GNE-495 in diseases characterized by pathological retinal angiogenesis.[9]

Experimental Model Compound Dosing Key Findings

Neonatal mouse

retinal vascular

development

GNE-495
25 and 50 mg/kg,

intraperitoneally[10]

Dose-dependent

delay in retinal

vascular outgrowth

and induction of

abnormal vascular

morphology.[8]

PF-06260933: Efficacy in Atherosclerosis and Diabetes
Models
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PF-06260933 has demonstrated efficacy in mouse models of atherosclerosis and diabetes. In

ApoE-/- mice fed a Western diet, oral administration of PF-06260933 resulted in a significant

reduction in atherosclerotic plaque formation (46.0% versus 25.5% in the control group).[1][2]

Furthermore, in ob/ob mice, PF-06260933 treatment led to a decrease in fasting blood glucose

levels.[7]

Experimental Model Compound Dosing Key Findings

ApoE-/- mice on a

Western diet

(Atherosclerosis)

PF-06260933
10 mg/kg, orally, twice

daily for 6 weeks[1]

Significant reduction

in plaque formation

(46.0% vs 25.5%).[1]

[2]

ob/ob mice (Diabetes) PF-06260933 15 mg/kg[7]

Decrease in fasting

blood glucose levels.

[7]

Pharmacokinetic Properties
A limited comparison of the pharmacokinetic properties of GNE-495 and PF-06260933 is

possible based on available data. GNE-495 has a reported oral bioavailability (F) of 37-47% in

mice.[10] PF-06260933 is orally active and demonstrates suitable pharmacokinetic properties

in mouse models to maintain free drug concentrations above the cellular IC50 for 4-6 hours

after a 10 mg/kg oral dose.[6]

Compound
Pharmacokinetic

Parameter
Value Species

GNE-495 Oral Bioavailability (F) 37-47%[10] Mouse

PF-06260933 Plasma Exposure

Free drug

concentration >

cellular IC50 for 4-6h

post 10 mg/kg oral

dose[6]

Mouse

Experimental Protocols
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Detailed experimental protocols are crucial for the replication and extension of research

findings. Below are summaries of the key in vivo experimental protocols cited in this guide.

GNE-495: Neonatal Retinal Vascular Development Model

GNE-495 In Vivo Protocol

Animal Model:
Neonatal CD-1 mouse pups [3]

Dosing:
25 and 50 mg/kg GNE-495 [3]

Administration:
Intraperitoneal injection [3]

Sample Collection:
Retinas collected at specified time points [3]

Analysis:
Immunostaining and imaging to assess
vascular outgrowth and morphology [9]

Click to download full resolution via product page

Workflow for GNE-495 in vivo efficacy testing.

PF-06260933: Atherosclerosis Mouse Model

PF-06260933 In Vivo Protocol

Animal Model:
8 to 10-week-old male Apoe-/- mice [2]

Diet:
High-fat Western diet [2]

Dosing:
10 mg/kg PF-06260933 or vehicle [2]

Administration:
Oral gavage, twice daily for 6 weeks [2]

Analysis:
Quantification of atherosclerotic plaque area [2, 4]

Click to download full resolution via product page

Workflow for PF-06260933 in vivo efficacy testing.

Conclusion
GNE-495 and PF-06260933 are both highly valuable research tools for investigating the

biological roles of MAP4K4. Their identical biochemical potency against MAP4K4 makes them

comparable for in vitro studies targeting this kinase. However, their distinct preclinical efficacy

profiles highlight their potential for different therapeutic applications. GNE-495 shows promise

as a lead compound for the treatment of pathological retinal angiogenesis, while PF-06260933

has demonstrated potential in the context of atherosclerosis and type 2 diabetes. The choice

between these two inhibitors will ultimately depend on the specific research question and the

biological context being investigated. Further head-to-head comparative studies in a broader
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range of in vitro and in vivo models would be beneficial to fully elucidate their respective

pharmacological profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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